

A Comparative Guide to ACMSD Inhibitors: TES-1025 and Other Key Molecules

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Compound of Interest

Compound Name: TES-1025

Cat. No.: B611293

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The inhibition of α -amino- β -carboxymuconate- ϵ -semialdehyde decarboxylase (ACMSD) has emerged as a promising therapeutic strategy for a range of diseases associated with metabolic dysfunction, including liver and kidney disorders. By blocking this key enzyme in the kynurenine pathway, ACMSD inhibitors redirect tryptophan metabolism towards the de novo synthesis of nicotinamide adenine dinucleotide (NAD⁺), a crucial coenzyme for cellular energy and signaling. This guide provides a comparative overview of **TES-1025**, a potent and selective ACMSD inhibitor, and other notable inhibitors in this class, supported by available experimental data.

Introduction to ACMSD Inhibition

ACMSD is a pivotal enzyme that stands at a branching point in the tryptophan metabolic pathway.^{[1][2]} It catalyzes the conversion of α -amino- β -carboxymuconate- ϵ -semialdehyde (ACMS) to α -aminomuconate- ϵ -semialdehyde. Inhibition of ACMSD shunts ACMS towards the spontaneous cyclization to form quinolinic acid, a direct precursor to NAD⁺.^{[1][2]} This mechanism offers a targeted approach to boost NAD⁺ levels, particularly in tissues with high ACMSD expression like the liver and kidneys, thereby potentially mitigating cellular damage and improving organ function in various disease states.

Comparative Analysis of ACMSD Inhibitors

Several small molecule inhibitors of ACMSD have been developed, with **TES-1025** being a well-characterized example. This section compares the in vitro potency and in vivo effects of **TES-1025** with other key inhibitors: TES-991, TLC-065, and a recently disclosed compound from EA Pharma.

In Vitro Potency

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency. The table below summarizes the reported IC₅₀ values for various ACMSD inhibitors against the human enzyme.

Compound	IC ₅₀ (nM)	Organization
TES-1025	13	TES Pharma
TES-991	3	TES Pharma
TLC-065	EC ₅₀ : 63.23 (NAD ⁺ increase)	OrsoBio (acquired from Mitobridge/Astellas)
"Cpd 9" / "Cpd 5"	< 10	EA Pharma

Note: The value for TLC-065 is an EC₅₀ for NAD⁺ increase, not a direct IC₅₀ for enzyme inhibition.

Preclinical In Vivo and In Vitro Effects

The following table summarizes the key preclinical findings for these ACMSD inhibitors, highlighting their effects on NAD⁺ levels and relevant disease models.

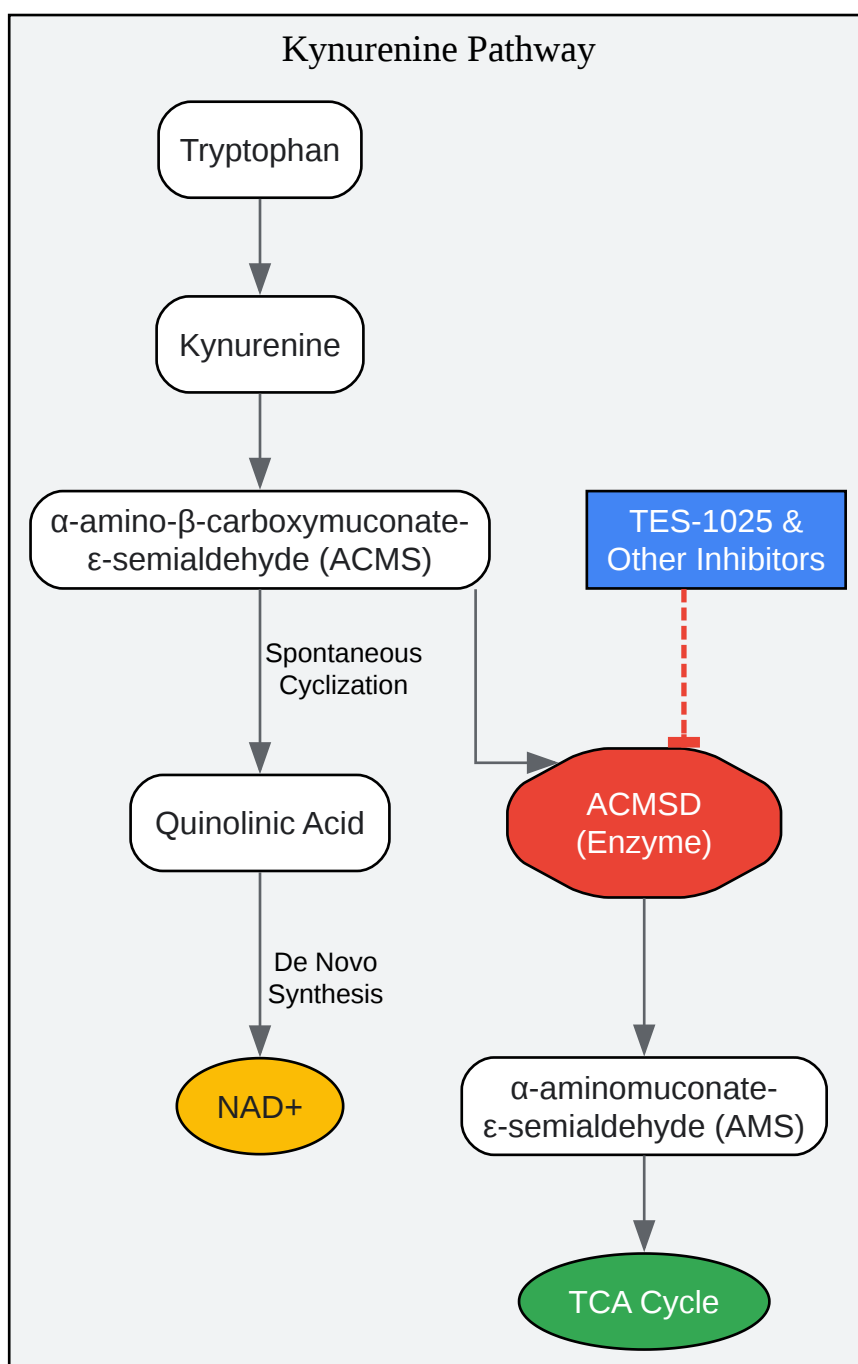
Compound	Key In Vitro Findings	Key In Vivo Findings	Disease Models
TES-1025	Increases NAD+ levels in human primary hepatocytes and HK-2 renal cells. [3] Protects against cisplatin-induced apoptosis in renal cells.[3]	Significantly reduces enzyme activity in mouse kidneys after oral administration (5 mg/kg).[3] Increases NAD+ levels in the liver and kidneys of mice with continuous feeding (15 and 30 mg/kg/day).[3] Mitigates the decline in renal NAD+ and prevents kidney damage in cisplatin-induced and ischemia-reperfusion acute kidney injury (AKI) models (15 mg/kg/day).[4]	Acute Kidney Injury (AKI)
TES-991	Increases NAD+ levels and enhances mitochondrial function in human primary hepatocytes. Protects against high-fatty-acid-induced apoptosis.[3]	Upregulates NAD+ levels in the liver. Prevents liver lipid accumulation and reduces inflammation in a methionine-choline-deficient (MCD) diet-induced MASLD mouse model (15 mg/kg/day).[4]	Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)
TLC-065	Increases NAD+ synthesis, improves mitochondrial health, enhances fatty acid oxidation, and	Mitigates MASLD/MASH symptoms, reducing liver inflammation and fibrosis in a Western	MASLD/MASH

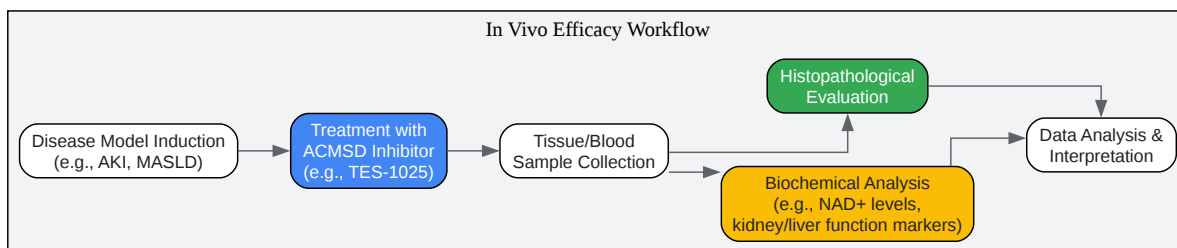
	decreases de novo lipogenesis, lipotoxicity, and oxidative stress in mouse hepatocytes. [5][6][7] Reverses gene features of fibrosis and mitochondrial dysfunction in steatotic human liver organoids (sHLOs).[4]	diet-induced mouse model (25 mg/kg).[4] Reverses transcriptomic changes related to fibrosis, inflammation, and mitochondrial function.[4] Reduces DNA damage in the livers of MASH model mice.[8]	
"Cpd 9" / "Cpd 5"	Potent inhibition of human ACMSD activity.[4][9][10]	Data not publicly available.	Potentially aging, inflammatory disorders, metabolic and mitochondrial diseases, neurodegeneration, and renal disorders.[4][9][10]

Signaling Pathways and Experimental Workflows

Kynurenine Pathway and ACMSD Inhibition

The following diagram illustrates the central role of ACMSD in the kynurenine pathway and how its inhibition by compounds like **TES-1025** leads to increased NAD⁺ synthesis.





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